molecular formula C8H11N5O3 B001169 Acyclovir CAS No. 59277-89-3

Acyclovir

Cat. No. B001169
CAS RN: 59277-89-3
M. Wt: 225.2 g/mol
InChI Key: MKUXAQIIEYXACX-UHFFFAOYSA-N
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Patent
US07145008B2

Procedure details

2,4-dinitrophenylacetic acic (10 g; 44 mmol) was dissolved in ethanol (200 mL) and purged with N2. 10% Pd/C (400 mg) was added and the reaction hydrogenated at 45 psi for 2 hours. The reacton was then transferred to a RBF and p-toluenesulfonic acid (150 mg) was added and the reaction heated at reflux overnight. The reaction was then filtered through celite to remove catalyst and concentrated. The product crashed out and was filtered as tan crystals 4.68 g (72% yield). 1H NMR (DMSO-d6, 400 MHz) δ 3.20 (s, 2H), 4.97 (br s, 2H), 6.07 (m, 2H), 6.76 (d, J=8.7 Hz; 1H), 10.05 (s, 1H); HPLC ret. time: 2.123 min. LRMS (M+) 148.7.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C1[N:5]([CH2:6][O:7]CCO)[C:4]2NC(N)=[N:13][C:14](=O)[C:3]=2N=1.[C:17]1(C)[CH:22]=CC(S(O)(=O)=O)=[CH:19][CH:18]=1>C(O)C>[NH2:13][C:14]1[CH:3]=[C:4]2[C:18]([CH2:19][C:6](=[O:7])[NH:5]2)=[CH:17][CH:22]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=NC2=C(N1COCCO)NC(=NC2=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2
ADDITION
Type
ADDITION
Details
10% Pd/C (400 mg) was added
CUSTOM
Type
CUSTOM
Details
the reaction hydrogenated at 45 psi for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 3626.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.